N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H13BrF2N4O and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.02408 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
A range of novel pyrazolopyrimidines, including derivatives similar to the compound , have been synthesized through one-pot reactions, demonstrating the versatility of this chemical class in organic synthesis. For instance, Morabia and Naliapara (2014) detailed a simple and efficient method for synthesizing pyrazolopyrimidines with good yields under mild conditions, highlighting the operational simplicity of these syntheses (Morabia & Naliapara, 2014).
Biological Evaluation and Anticancer Activity
Several studies have investigated the biological activities of pyrazolopyrimidine derivatives, particularly their cytotoxicity against cancer cells. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolopyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for anticancer applications (Hassan, Hafez, & Osman, 2014). Rahmouni et al. (2016) also synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, further emphasizing the therapeutic potential of this compound class (Rahmouni et al., 2016).
Fungicidal Activity
Research on pyrazolopyrimidine analogs of systemic fungicides like carboxin has shown high levels of activity against Basidiomycete species, suggesting applications in agriculture. Huppatz (1985) discussed the synthesis and fungicidal activity of such derivatives, providing a basis for developing new agricultural chemicals (Huppatz, 1985).
Antimicrobial Properties
Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate and related derivatives for their antimicrobial activities. Their work demonstrates the broad applicability of pyrazolopyrimidine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Properties
IUPAC Name |
N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N4O/c18-11-3-1-2-4-12(11)23-17(25)10-8-21-24-14(15(19)20)7-13(9-5-6-9)22-16(10)24/h1-4,7-9,15H,5-6H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFRXGZCUSENRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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